molecular formula C16H9ClN2O4 B5800473 5-chloro-8-quinolinyl 3-nitrobenzoate

5-chloro-8-quinolinyl 3-nitrobenzoate

Cat. No.: B5800473
M. Wt: 328.70 g/mol
InChI Key: HGLVVBKRUBVMGH-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 3-nitrobenzoate is an ester derivative combining 5-chloro-8-hydroxyquinoline (a halogenated quinoline) with 3-nitrobenzoic acid. The compound’s structure features a quinolinyl moiety substituted with chlorine at position 5 and an ester-linked 3-nitrobenzoate group at position 6.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O4/c17-13-6-7-14(15-12(13)5-2-8-18-15)23-16(20)10-3-1-4-11(9-10)19(21)22/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVVBKRUBVMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and biological distinctions between 5-chloro-8-quinolinyl 3-nitrobenzoate and related compounds:

Compound Name Structural Features Biological Activity Hydrolysis Behavior References
This compound Ester linkage between quinolinyl (Cl at C5) and 3-nitrobenzoate Inferred antimicrobial activity (based on HQ release) Likely hydrolyzes to 3-nitrobenzoic acid and 5-chloro-8-hydroxyquinoline (HQ)
5-Chloro-8-quinolinyl acrylate copolymers Acrylate ester in copolymers with acrylamide Antibacterial activity against Gram-positive/-negative bacteria (MICs determined) Pseudo-first-order kinetics; faster HQ release in low-AQ-content copolymers
5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride Ether linkage with piperidinyl group; hydrochloride salt Classified as irritant; bioactivity not explicitly reported Hydrolysis not studied; ether bonds generally more stable than esters
3-[(Quinolin-8-ylmethyl)amino]benzamide Amide linkage with benzamide group Stability inferred (amide resistance to hydrolysis); bioactivity unspecified High hydrolytic stability compared to esters
3-Nitrobenzoate isomers (e.g., 2-nitrobenzoate) Varied nitro group positions on benzoate 3-Nitrobenzoate lacks bioreporter induction (unlike 2-nitrobenzoate in BRprox mutants) Not applicable; bioreporter specificity tied to nitro position

Key Findings:

Nitrobenzoate Positional Isomerism : The 3-nitrobenzoate group in the target compound distinguishes it from 2-nitrobenzoate (2NBA), which induces bioreporter activity in BRprox mutants. 3-Nitrobenzoate lacks this induction, suggesting structural specificity in biological systems .

Ester vs. Ether/Amide Linkages :

  • Ester-based compounds (e.g., acrylate copolymers) hydrolyze to release HQ, exhibiting antibacterial activity. Hydrolysis rates depend on copolymer composition .
  • Ether-linked analogs (e.g., piperidinyl ether hydrochloride) show higher stability but reduced bioactivity data .
  • Amide derivatives (e.g., benzamide) prioritize hydrolytic stability over rapid bioactive release .

Antimicrobial Potential: Copolymers of 5-chloro-8-quinolinyl acrylate demonstrate dose-dependent antibacterial effects, with MICs indicating potency against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that this compound may share similar mechanisms via HQ release .

Substituent Effects: The chlorine atom at position 5 of the quinolinyl ring enhances lipophilicity and antimicrobial activity, as seen in HQ derivatives. The 3-nitrobenzoate group may further modulate solubility and target binding .

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